1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H18ClNO3 and a molecular weight of 235.71 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and oxane, a six-membered oxygen-containing heterocycle.
Preparation Methods
The synthesis of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the oxane moiety . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials .
Chemical Reactions Analysis
1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrolidine or oxane rings .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In medicinal chemistry, it serves as a versatile scaffold for the development of novel biologically active compounds . Its unique structure allows for the exploration of pharmacophore space and the design of molecules with target selectivity .
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways . The pyrrolidine ring contributes to the stereochemistry and binding affinity of the compound, allowing it to interact with enantioselective proteins and enzymes . The oxane moiety may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(oxan-4-yl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-10(13)9-2-1-5-11(9)8-3-6-14-7-4-8;/h8-9H,1-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXKKDJGUNQMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCOCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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